Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Overview
Description
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is a bisphosphonate compound known for its potent inhibitory effects on bone resorption. This compound is structurally characterized by the presence of an imidazole ring and two phosphonate groups, which contribute to its high affinity for bone mineral. It is commonly used in the treatment of diseases related to bone metabolism, such as osteoporosis and Paget’s disease.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .
Mode of Action
It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .
Biochemical Pathways
Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .
Result of Action
Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate typically involves the reaction of imidazole with a suitable phosphonate precursor. One common method includes the reaction of imidazole with phosphorus acid and phosphorus trichloride in a solvent such as chlorobenzene . The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure.
Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to enhance yield and efficiency. For instance, the reaction of tert-butyl imidazol-1-yl acetate with phosphorus acid in the presence of methanesulfonic acid as a solubilizer can produce the target compound in high yield . This method avoids the isolation of intermediate compounds, streamlining the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.
Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.
Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.
Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.
Scientific Research Applications
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-phosphonate interactions.
Biology: The compound is employed in studies of bone metabolism and resorption due to its high affinity for bone mineral.
Industry: It finds applications in the development of bone-targeting drugs and in the formulation of dental products to prevent bone loss.
Comparison with Similar Compounds
Alendronate: Another bisphosphonate used for similar indications but with a different side chain structure.
Risedronate: Similar in function but contains a pyridine ring instead of an imidazole ring.
Ibandronate: Contains a longer alkyl chain and is used for similar therapeutic purposes.
Uniqueness: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate is unique due to its imidazole ring, which enhances its binding affinity to bone mineral and its potency in inhibiting bone resorption compared to other bisphosphonates .
Properties
CAS No. |
165800-07-7 |
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Molecular Formula |
C5H16N2Na2O11P2 |
Molecular Weight |
388.11 g/mol |
IUPAC Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |
InChI Key |
IEJZOPBVBXAOBH-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |
Synonyms |
Zoledronate Disodium, CGP-42446A |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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